3-Fluoro-5-(trifluoromethoxy)benzoic acid

説明

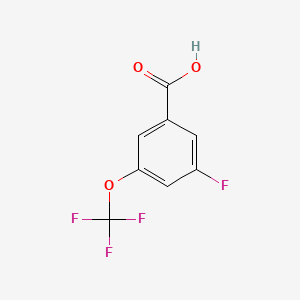

3-Fluoro-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative . It features a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Synthesis Analysis

While specific synthesis methods for 3-Fluoro-5-(trifluoromethoxy)benzoic acid were not found, benzoic acid derivatives like this can generally be attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-(trifluoromethoxy)benzoic acid is C8H4F4O3 . Its molecular weight is 224.11 g/mol . The structure features a fluoride and a trifluoromethyl group at the 3- and 5-positions, respectively, on the benzoic acid ring .Chemical Reactions Analysis

3-Fluoro-5-(trifluoromethoxy)benzoic acid, as a benzoic acid building block, can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

The density of 3-Fluoro-5-(trifluoromethoxy)benzoic acid is approximately 1.5 g/cm3 . Its boiling point is around 231.2°C at 760 mmHg . The compound has a molar refractivity of 40.3 cm3 . It has 3 freely rotating bonds and its polar surface area is 47 Å2 .科学的研究の応用

1. Synthesis and Functionalization

3-Fluoro-5-(trifluoromethoxy)benzoic acid is utilized in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, a compound with a selectively removable protecting group, useful in the field of nucleoside chemistry (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999). Additionally, the compound is key in organometallic methods for functionalizing aromatic and heterocyclic substrates, offering new pathways to create diverse building blocks for therapeutic or pesticidal activity (Schlosser, 2005).

2. Magnetic Properties and Coordination Chemistry

It's also used in the synthesis of linear trinuclear cobalt clusters, where it plays a role in transferring magnetic interactions. This application highlights its relevance in coordination chemistry and materials science (Li, Wang, Zhang, Zhang, & Chen, 2014).

3. Development of Novel Fluorescence Probes

In the development of fluorescence probes, derivatives of this compound have been synthesized for detecting reactive oxygen species. This application is significant in biological and chemical research, where precise detection of specific molecular species is crucial (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers Several papers have been published related to compounds similar to 3-Fluoro-5-(trifluoromethoxy)benzoic acid. For example, a paper by C. Limban et al. discusses the antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents . Another paper by L. Friggeri et al. presents the structure-based design of VNI derivatives to target fungal infections . A study by R. Hansa et al. describes the development of potent anti-gram-positive bacterial agents . Lastly, a paper by Z. Zhu et al. discusses how oligothiophene compounds inhibit the membrane fusion between H5N1 avian influenza virus and the endosome of host cells .

特性

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEBABGCYLHTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(trifluoromethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)

![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)

![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)

![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)

![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)